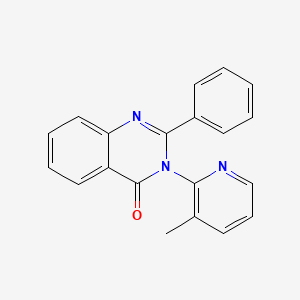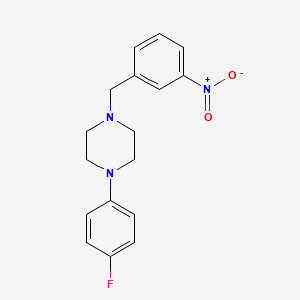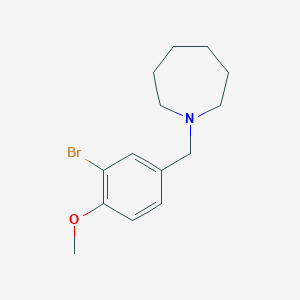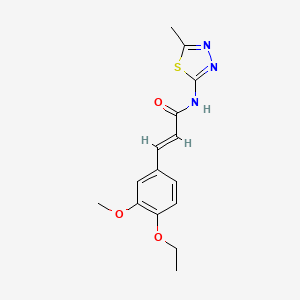
3-(3-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives involves multiple steps, including cyclodehydration and treatment with hydrazine hydrate, starting from 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate. These derivatives can further react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively (Ammar et al., 2011). Another approach includes the use of l-proline as a catalyst under both conventional and microwave heating conditions to synthesize 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives in good yield (Dixit et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone and its derivatives is characterized using various spectroscopic techniques such as FT-IR, mass, 1H-NMR, and 13C-NMR. These techniques help in confirming the structure of synthesized compounds and understanding the substitution pattern on the quinazolinone nucleus, which is crucial for their biological activity and chemical properties (Dixit et al., 2014).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit diverse chemical reactivity, allowing for further functionalization and the creation of various biologically active compounds. For instance, the reaction with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate demonstrates the versatile reactivity of the amino group present in the quinazolinone ring (Ammar et al., 2011). Additionally, the reaction with diarylphosphine oxides under visible light irradiation to synthesize phosphorylated quinolino[2,1-b]quinazolinones showcases innovative approaches to diversify the chemical library of quinazolinone derivatives (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of different substituents on the quinazolinone nucleus can affect these properties significantly, which is important for their application in various fields (Özgen et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are central to their utility in synthesizing compounds with desired biological activities. The synthesis and evaluation of these derivatives provide insight into their potential applications and the role of different substituents in determining their chemical behavior (Dixit et al., 2014).
属性
IUPAC Name |
3-(3-methylpyridin-2-yl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-21-18(14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZPTADANYRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-pyridin-2-yl)-2-phenyl-3H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)

![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)
